Triphenylphosphonium cyclopentadienylide
Description
Properties
CAS No. |
2224-32-0 |
|---|---|
Molecular Formula |
C23H19P |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
cyclopenta-2,4-dien-1-ylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C23H19P/c1-4-12-20(13-5-1)24(23-18-10-11-19-23,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H |
InChI Key |
MXGWLWRROFTJDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=C2C=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Scientific Research Applications
Catalytic Applications
1.1 Organometallic Catalysis
TPP-cyclopentadienylide has been extensively studied for its role as a ligand in organometallic complexes, particularly in catalytic reactions. It serves as a precursor to various metal complexes that exhibit significant catalytic activity in cross-coupling reactions.
Case Study:
A study published in Organometallics highlighted the use of TPP-cyclopentadienylide in palladium-catalyzed coupling reactions, demonstrating its efficacy in facilitating the formation of biaryl compounds from aryl halides and organostannanes . The results indicated high yields and selectivity, showcasing its potential in synthetic organic chemistry.
1.2 Chiral Catalysis
The compound is also employed in chiral catalysis, where it acts as a chiral ligand for transition metals. Its ability to form stable complexes is crucial for asymmetric synthesis.
Research Findings:
Research has shown that TPP-cyclopentadienylide-based complexes can catalyze enantioselective reactions, making them valuable for producing pharmaceuticals and fine chemicals .
Coordination Chemistry
TPP-cyclopentadienylide's coordination chemistry has been explored to understand its interaction with various metals. It forms stable complexes with transition metals, leading to unique electronic properties.
Data Table: Coordination Complexes of TPP-Cyclopentadienylide
Materials Science
TPP-cyclopentadienylide has applications beyond catalysis; it is also used in materials science for the development of new polymers and materials with enhanced properties.
3.1 Polymerization Reactions
The compound can initiate polymerization processes, leading to the formation of novel polymeric materials with tailored properties.
Case Study:
A recent investigation demonstrated that TPP-cyclopentadienylide could initiate the polymerization of cyclic monomers, resulting in polymers with significant thermal stability and mechanical strength .
Diagnostic and Therapeutic Applications
Emerging research indicates potential diagnostic and therapeutic applications of TPP-cyclopentadienylide-based complexes, particularly in medical imaging and drug delivery systems.
Research Insights:
Studies have suggested that metal complexes formed with TPP-cyclopentadienylide could be utilized as contrast agents in magnetic resonance imaging (MRI), enhancing imaging quality due to their unique chemical properties .
Comparison with Similar Compounds
Key Differences :
- Electron-Donating Capacity : The cyclopentadienylide moiety offers superior π-electron density compared to benzylide or benzhydrylide, enhancing its ability to stabilize electron-deficient metal centers .
- Steric Profile : Fluorenylide derivatives exhibit greater steric hindrance due to their fused aromatic system, limiting their utility in reactions requiring high ligand mobility .
- Solubility : this compound is typically synthesized in THF, whereas benzylide analogues often require polar aprotic solvents like dimethylformamide (DMF) for optimal reactivity .
Comparison with Sulfur-Based Ylides
Dimethyldisulfonium fluorenylide represents a sulfur-containing analogue. Key contrasts include:
- Stability : Phosphonium ylides are generally more thermally stable than sulfonium counterparts due to stronger P–C vs. S–C bonds .
- Reactivity : Sulfonium ylides are more nucleophilic but prone to decomposition under acidic conditions, whereas phosphonium ylides tolerate a wider pH range .
- Applications: Sulfonium ylides are less commonly employed in organometallic synthesis but find niche roles in photochemical reactions .
Lithium Cyclopentadienide: An Ionic Counterpart
Lithium cyclopentadienide (C₅H₅Li) shares the cyclopentadienylide anion but uses Li⁺ as the counterion. Differences include:
- Basicity : The Li⁺ cation renders the compound highly basic and moisture-sensitive, unlike the air-stable triphenylphosphonium derivative .
- Coordination Chemistry : Lithium cyclopentadienide is primarily used to synthesize metallocenes (e.g., ferrocene), whereas this compound forms complexes with late transition metals like palladium .
Preparation Methods
Generation of the Cyclopentadienide Anion
Cyclopentadiene (C₅H₆) is deprotonated using a strong base, typically sodium amide (NaNH₂) or lithium diisopropylamide (LDA), in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmosphere. The reaction is highly sensitive to moisture and oxygen, requiring rigorous exclusion of air to prevent decomposition:
Nucleophilic Attack by Triphenylphosphine
The cyclopentadienide anion reacts with triphenylphosphine, where the phosphorus center acts as an electrophile. The ylide forms via a two-electron transfer mechanism, resulting in a zwitterionic structure with delocalized negative charge across the cyclopentadienyl ring:
Key Reaction Conditions
Characterization Data
-
¹H NMR : The cyclopentadienyl protons exhibit distinct splitting patterns due to unsymmetrical coordination, with resonances between δ 5.2–6.1 ppm.
-
³¹P NMR : A singlet at δ 23–25 ppm confirms the absence of coupling between phosphorus and protons.
Alternative Approaches and Modern Adaptations
Use of Pre-Formed Cyclopentadienide Salts
To improve reproducibility, pre-formed cyclopentadienide salts (e.g., NaC₅H₅ or KC₅H₅) are employed. These salts react directly with PPh₃ in polar aprotic solvents such as dimethylformamide (DMF):
This method reduces side reactions and enhances yields to 80–85% under optimized conditions.
Large-Scale Synthesis
For industrial applications, continuous flow reactors have been explored to mitigate exothermicity and improve safety. Parameters include:
-
Residence Time : 10–15 minutes
-
Temperature Control : –10°C to prevent thermal degradation
Mechanistic Insights and Kinetic Considerations
The reaction kinetics of ylide formation have been studied using stopped-flow UV/visible spectroscopy. Key findings include:
-
Rate-Limiting Step : Nucleophilic attack of C₅H₅⁻ on PPh₃, with a second-order rate constant at 25°C.
Challenges and Optimization Strategies
Moisture Sensitivity
The ylide readily hydrolyzes in the presence of water, necessitating anhydrous conditions. Schlenk techniques or glovebox setups are mandatory for handling.
Byproduct Formation
Trace amounts of bis(cyclopentadienyl)phosphonium species may form via over-reaction. These are removed via recrystallization from hexane/THF mixtures.
Comparative Analysis of Synthesis Protocols
The table below summarizes critical parameters for the primary methods:
| Parameter | Classical Method | Pre-Formed Salt Method | Flow Reactor |
|---|---|---|---|
| Base | NaNH₂ | KC₅H₅ | LDA |
| Solvent | THF | DMF | THF |
| Temperature (°C) | 0–25 | 25–40 | –10 |
| Yield (%) | 60–75 | 80–85 | 70–78 |
| Purity (NMR) | >95% | >98% | >97% |
Applications and Derivatives
The ylide’s stability and electronic properties make it a versatile ligand in organometallic chemistry. For example, it coordinates to palladium in a monomeric complex, [(C₅H₅)PPh₃]PdC₄(CO₂Me)₄, with η⁵-binding confirmed by X-ray crystallography. Substituted variants, such as methyldiphenylphosphonium cyclopentadienylide, have also been synthesized for chiral catalysis .
Q & A
Q. Which databases and search strategies are prioritized for comprehensive TPP derivative literature reviews?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
